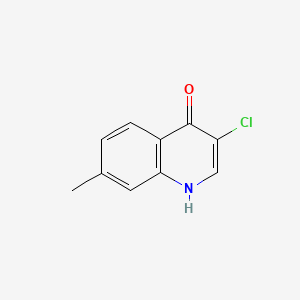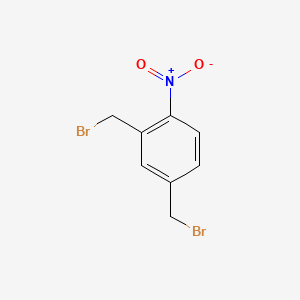![molecular formula C17H33BF4N2 B598845 (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate CAS No. 1204324-20-8](/img/structure/B598845.png)
(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C17H33BF4N2 . Unfortunately, the specific structural details or 3D conformation are not provided in the searched resources. For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the searched resources. It’s likely that this compound, given its structure, could participate in a variety of organic reactions, particularly as a ligand in catalysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.262 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the searched resources .Wissenschaftliche Forschungsanwendungen
Facile Synthetic Route to Enantiopure Unsymmetric cis-2,5-Disubstituted Pyrrolidines : This study outlines a synthetic route for creating enantiopure pyrrolidines, which are valuable in medicinal chemistry and organic synthesis (Wang et al., 2007).
Enantioselective Biotransformations in Organic Synthesis : The paper discusses the use of pyrrolidine derivatives in biocatalytic processes, showcasing their utility in creating enantiomerically pure compounds which are crucial in pharmaceutical synthesis (Chen et al., 2012).
Synthesis of Dioxanes with C2 Symmetry : A study focused on synthesizing C2-symmetrical dioxanes using chiral pyrrolidine compounds. These findings are significant for creating complex molecular architectures in organic chemistry (Concellón et al., 2008).
Palladium-Catalyzed Asymmetric Allylic Alkylation : This research explores the use of pyrrolidine derivatives as ligands in palladium-catalyzed reactions, a critical method in asymmetric synthesis, which is a cornerstone of modern pharmaceutical development (Farrell et al., 2002).
New Alkaloids from Ants : A study that identified new compounds, including pyrrolidine derivatives, from ants, showing the chemical diversity and potential biological activity of these compounds (Francke et al., 1995).
Wirkmechanismus
The mechanism of action for this compound is not specified in the searched resources. Its mechanism of action would depend on its specific use, particularly if it’s used as a catalyst or in drug discovery.
Eigenschaften
IUPAC Name |
(2R,5R)-1-[[(2R,5R)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N2.BF4/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4;2-1(3,4)5/h13-17H,5-12H2,1-4H3;/q+1;-1/t14-,15-,16-,17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSSZFUCSZDSDY-WHWUUVKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H]1CC[C@H](N1C=[N+]2[C@@H](CC[C@H]2CC)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204324-21-9 |
Source


|
| Record name | Pyrrolidinium, 1-[[(2R,5R)-2,5-diethyl-1-pyrrolidinyl]methylene]-2,5-diethyl-, (2R,5R)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204324-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

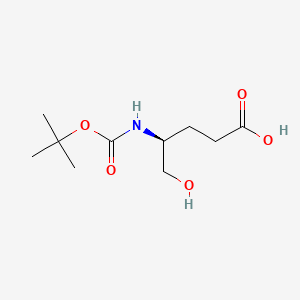
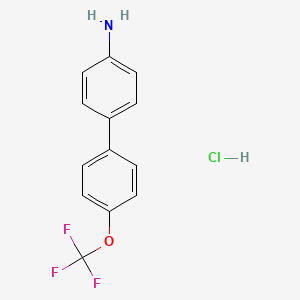
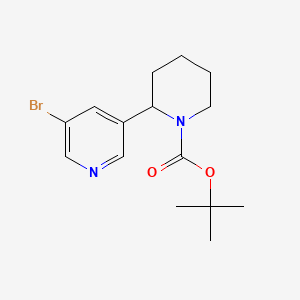
![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)
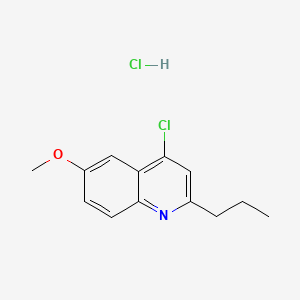
![7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/no-structure.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598772.png)



